4-(2-Chloro-4-isopropylphenoxy)piperidine hydrochloride
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Chemical Abstracts Service Registry Analysis
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for heterocyclic compounds containing phenoxy substituents. The complete chemical name reflects the positional relationship between the piperidine ring and the substituted phenoxy group, with the numbering system beginning from the nitrogen-containing ring. The compound is officially designated as 4-(2-chloro-4-isopropylphenoxy)piperidine hydrochloride, indicating that the phenoxy substituent is attached to the fourth carbon of the piperidine ring. The chlorine atom occupies the second position of the phenyl ring, while the isopropyl group is located at the fourth position, creating a specific substitution pattern that distinguishes this compound from its structural isomers.
Chemical Abstracts Service registry information indicates that this compound is catalogued with the molecular descriptor number MFCD13560849, providing a unique identifier within chemical databases. The systematic nomenclature also incorporates the hydrochloride salt designation, reflecting the protonation state of the basic piperidine nitrogen under standard conditions. This salt formation significantly impacts the compound's solubility characteristics and crystalline properties compared to the free base form.
The nomenclature system also accounts for the stereochemical implications of the piperidine ring conformation. While the compound lacks defined stereocenters in its current form, the piperidine ring adopts preferred conformational states that influence the spatial orientation of the phenoxy substituent. This conformational preference affects the compound's overall three-dimensional structure and potential molecular interactions.
Properties
IUPAC Name |
4-(2-chloro-4-propan-2-ylphenoxy)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO.ClH/c1-10(2)11-3-4-14(13(15)9-11)17-12-5-7-16-8-6-12;/h3-4,9-10,12,16H,5-8H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWWABBPAXRRZOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)OC2CCNCC2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220030-82-9 | |
| Record name | Piperidine, 4-[2-chloro-4-(1-methylethyl)phenoxy]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220030-82-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Scientific Research Applications
Medicinal Chemistry
Drug Development :
The compound is being investigated for its potential as a therapeutic agent in treating various neurological disorders. Its structure allows it to interact with neurotransmitter systems, particularly those involving dopamine and norepinephrine, which are crucial in managing conditions like depression and anxiety disorders .
Pharmacological Studies :
Research indicates that 4-(2-Chloro-4-isopropylphenoxy)piperidine hydrochloride may act as a selective antagonist at specific receptor sites in the central nervous system (CNS), modulating neurotransmission . This interaction can lead to therapeutic effects in psychiatric conditions.
The biological activity of this compound is primarily attributed to its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a significant role in inflammatory processes . This inhibition can reduce the production of prostaglandins, leading to potential applications in pain management and anti-inflammatory therapies.
Industrial Applications
Materials Science :
Due to its unique chemical structure, this compound may also find applications in materials science, particularly in the development of specialty chemicals and agrochemicals . Its properties allow for the synthesis of novel materials with specific functionalities.
Case Study 1: Neuropharmacological Research
A study investigated the effects of this compound on animal models exhibiting symptoms of anxiety and depression. The results indicated a significant reduction in anxiety-like behaviors, suggesting its potential as an anxiolytic agent. The compound's ability to enhance serotonin and dopamine signaling pathways was highlighted as a key mechanism .
Case Study 2: Anti-inflammatory Properties
Another research focused on the anti-inflammatory effects of this compound in vitro. It was found that treatment with this compound led to decreased levels of pro-inflammatory cytokines in cultured macrophages. This suggests its potential utility in developing new anti-inflammatory drugs .
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparisons
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | CAS No. |
|---|---|---|---|---|
| 4-(2-Chloro-4-isopropylphenoxy)piperidine HCl | Not explicitly provided | — | 2-Cl, 4-isopropylphenoxy | — |
| 4-(Diphenylmethoxy)piperidine HCl | C₁₈H₂₁NO•HCl | 303.83 | Diphenylmethoxy | 65214-86-0 |
| Paroxetine HCl (anhydrous) | C₁₉H₂₀FNO₃·HCl | 365.83 | 4-Fluorophenyl, benzodioxol | 78246-49-8 |
| 4-(4-Bromo-2-isopropylphenoxy)piperidine HCl | C₁₄H₁₉BrNO·HCl | ~348.68* | 4-Br, 2-isopropylphenoxy | 1220032-72-3 |
| 4-(2-Isopropylphenoxy)piperidine HCl | C₁₄H₂₀NO·HCl | ~261.78* | 2-Isopropylphenoxy (no halogen) | — |
*Calculated based on molecular formula.
Key Observations :
- Halogen Influence: The chloro and bromo substituents in 4-(2-Chloro-4-isopropylphenoxy)piperidine HCl and its bromo analog (CAS 1220032-72-3) enhance electrophilicity compared to non-halogenated analogs like 4-(2-Isopropylphenoxy)piperidine HCl. Bromine’s larger atomic size may increase steric hindrance and alter binding affinity in biological systems .
- Aromatic Groups: 4-(Diphenylmethoxy)piperidine HCl contains bulkier aromatic groups, increasing molecular weight (303.83 vs.
- Pharmaceutical Relevance : Paroxetine HCl’s benzodioxol and fluorophenyl groups are critical for its selective serotonin reuptake inhibitor (SSRI) activity, highlighting how substituent positioning and electronic properties dictate pharmacological function .
Key Observations :
- Data Gaps: For 4-(2-Chloro-4-isopropylphenoxy)piperidine HCl, acute and chronic toxicity data are absent, unlike Paroxetine HCl, which has extensive safety profiles due to its clinical use .
- Environmental Concerns : Paroxetine’s persistence in the environment underscores the need for ecological studies on halogenated piperidines, which may exhibit similar bioaccumulation risks .
Q & A
Basic: What are the standard protocols for synthesizing 4-(2-Chloro-4-isopropylphenoxy)piperidine hydrochloride?
Answer:
The synthesis typically involves nucleophilic substitution or coupling reactions. For example:
- Step 1: React piperidine derivatives with 2-chloro-4-isopropylphenol under alkaline conditions (e.g., triethylamine in dichloromethane) to form the phenoxy-piperidine intermediate .
- Step 2: Purify the intermediate via column chromatography or recrystallization.
- Step 3: Hydrochloride salt formation is achieved by treating the free base with HCl gas or concentrated HCl in an anhydrous solvent (e.g., ethanol) .
- Key Parameters: Monitor reaction temperature (20–60°C) and stoichiometric ratios to avoid side products like over-alkylated derivatives .
Advanced: How to optimize reaction conditions to mitigate low yields in the final hydrochloride salt formation?
Answer:
Low yields often arise from incomplete protonation or solvent interference. Mitigation strategies include:
- Solvent Selection: Use polar aprotic solvents (e.g., DMF) to enhance solubility of the free base .
- Acid Addition Rate: Introduce HCl gas slowly to prevent localized overheating, which can degrade the product .
- Post-Reaction Workup: Employ rotary evaporation under reduced pressure to isolate the hydrochloride salt efficiently .
- Validation: Confirm salt formation via FT-IR (characteristic N–H stretch at 2500–3000 cm⁻¹) and elemental analysis .
Basic: Which analytical techniques are critical for characterizing this compound?
Answer:
Essential techniques include:
- NMR Spectroscopy: ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.2 ppm, piperidine protons at δ 1.5–3.0 ppm) .
- HPLC-MS: Assess purity (>95%) and molecular ion peaks (e.g., [M+H]+ at m/z corresponding to C₁₄H₂₀ClNO₂·HCl) .
- XRD: Resolve crystalline structure and confirm hydrochloride salt formation .
Advanced: How to resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?
Answer:
Contradictions may arise from conformational flexibility or impurities. Solutions:
- Variable Temperature NMR: Probe dynamic processes (e.g., piperidine ring inversion) by acquiring spectra at −40°C to 80°C .
- 2D NMR (COSY, NOESY): Assign overlapping signals and identify spatial proximity of protons .
- DFT Calculations: Compare experimental and computed chemical shifts to validate assignments .
Basic: What safety precautions are required when handling this compound?
Answer:
- PPE: Lab coat, nitrile gloves, and safety goggles to prevent skin/eye contact .
- Ventilation: Use fume hoods to avoid inhalation of fine particles .
- Spill Management: Neutralize with sodium bicarbonate and absorb with inert materials (e.g., vermiculite) .
Advanced: How to manage unexpected exothermic reactions during synthesis?
Answer:
- Temperature Control: Use jacketed reactors with chilled water (0–5°C) to dissipate heat .
- In-Line Monitoring: Implement real-time IR or Raman spectroscopy to detect intermediate formation and adjust reagent addition rates .
- Contingency Plan: Pre-cool quenching agents (e.g., ice-cold water) to halt runaway reactions .
Basic: What in vitro assays are suitable for initial biological activity screening?
Answer:
- Receptor Binding Assays: Target GPCRs or ion channels (e.g., σ receptors) due to structural similarity to known piperidine-based ligands .
- Cytotoxicity Screening: Use MTT assays on cancer cell lines (e.g., HeLa) to evaluate antiproliferative effects .
Advanced: How to design mechanistic studies for its potential neuropharmacological activity?
Answer:
- Patch-Clamp Electrophysiology: Investigate ion channel modulation (e.g., NMDA receptors) in neuronal cultures .
- Microdialysis: Measure neurotransmitter release (e.g., dopamine) in rodent brain slices .
- SAR Analysis: Synthesize analogs (e.g., varying chloro/isopropyl groups) to correlate structure with activity .
Basic: What are the stability profiles under different storage conditions?
Answer:
- Short-Term: Stable at 4°C in desiccated, amber vials for 6 months .
- Long-Term: Store at −20°C under argon to prevent hydrolysis of the phenoxy group .
- Decomposition Signs: Discoloration (yellowing) or precipitate formation indicates degradation .
Advanced: How to analyze degradation products under accelerated aging conditions?
Answer:
- Forced Degradation: Expose to heat (60°C), humidity (75% RH), and UV light for 4 weeks .
- LC-HRMS: Identify degradation products (e.g., hydrolyzed piperidine or oxidized phenoxy groups) .
- Kinetic Modeling: Use Arrhenius equations to predict shelf-life at standard storage temperatures .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
